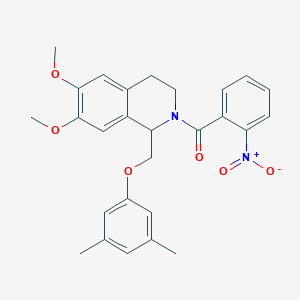
(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone is a useful research compound. Its molecular formula is C27H28N2O6 and its molecular weight is 476.529. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone is a complex organic molecule with potential pharmacological applications. Understanding its biological activity is crucial for evaluating its utility in medicinal chemistry and drug development.
Chemical Structure and Properties
This compound features a unique structure that combines an isoquinoline core with various functional groups. The molecular formula is C25H28N2O4, and it has a molecular weight of approximately 420.52 g/mol. The presence of the dimethoxy and nitrophenyl groups suggests potential interactions with biological targets.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising properties:
- Antimicrobial Activity : Studies indicate that the compound exhibits significant antibacterial properties against various strains of bacteria. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Potential : Preliminary investigations have shown that the compound can induce apoptosis in cancer cell lines. The isoquinoline structure is known for its ability to interact with DNA and inhibit cell proliferation.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in vitro, possibly through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Antimicrobial Activity
A series of tests conducted against Gram-positive and Gram-negative bacteria indicated that the compound has a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL. Comparative studies with standard antibiotics showed that it possesses comparable efficacy against resistant strains .
Anticancer Studies
In vitro assays on human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after 24 hours of treatment, suggesting that the compound activates intrinsic apoptotic pathways .
Anti-inflammatory Mechanism
In a model of lipopolysaccharide (LPS)-induced inflammation, the compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This suggests that it may modulate inflammatory responses through NF-kB signaling pathways .
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in "Journal of Antimicrobial Chemotherapy" evaluated the compound's effects on Staphylococcus aureus and Escherichia coli. Results showed a notable reduction in bacterial load when treated with concentrations above 20 µg/mL .
- Cancer Cell Line Testing : In research presented at the "Annual Cancer Research Conference", the compound was tested against various cancer cell lines, demonstrating a significant reduction in cell proliferation rates, particularly in melanoma cells .
- Inflammation Model Experiment : A laboratory study utilizing murine models found that administration of the compound prior to LPS exposure led to reduced paw swelling and lower systemic inflammatory markers, indicating its potential as an anti-inflammatory agent .
Propiedades
IUPAC Name |
[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O6/c1-17-11-18(2)13-20(12-17)35-16-24-22-15-26(34-4)25(33-3)14-19(22)9-10-28(24)27(30)21-7-5-6-8-23(21)29(31)32/h5-8,11-15,24H,9-10,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIMRVWKNIRHFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CC=C4[N+](=O)[O-])OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













